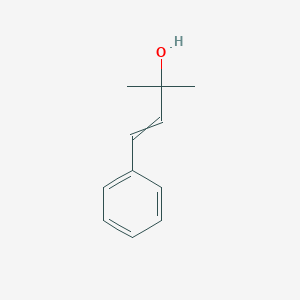

3-Methyl-1-phenyl-buten-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-methyl-4-phenylbut-3-en-2-ol |

InChI |

InChI=1S/C11H14O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-9,12H,1-2H3 |

InChI Key |

AHTMRLFEKXDXJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Structural Classification and Significance

3-Methyl-1-phenyl-buten-3-ol belongs to the class of compounds known as homoallylic alcohols. This classification refers to an alcohol in which the hydroxyl group is bonded to a carbon atom that is two single bonds away from a carbon-carbon double bond (alkene). The general structure can be depicted as R-C(OH)-C-C=C.

The significance of homoallylic alcohols, including this compound, in organic synthesis is profound. They are prized as versatile synthetic intermediates for the construction of more complex molecules, particularly in the realm of natural product synthesis. rsc.org The presence of both a hydroxyl group and an alkene functionality within the same molecule allows for a wide array of chemical transformations. The hydroxyl group can be a site for oxidation, etherification, or esterification, while the double bond can undergo reactions such as hydrogenation, halogenation, epoxidation, and ozonolysis. This dual reactivity makes them powerful synthons for creating intricate molecular architectures, including polyketide natural products. rsc.org

Furthermore, the stereochemistry of homoallylic alcohols is of paramount importance. The ability to control the three-dimensional arrangement of atoms around the chiral center (the carbon bearing the hydroxyl group) and the geometry of the double bond (E/Z isomerism) is a key focus in modern asymmetric synthesis. gla.ac.ukresearchgate.net Enantiomerically enriched homoallylic alcohols are crucial building blocks for the synthesis of a variety of biologically active compounds. researchgate.net

Nomenclature and Isomeric Considerations for 3 Methyl 1 Phenyl Buten 3 Ol

The systematic IUPAC name for the compound commonly referred to as 3-methyl-1-phenyl-buten-3-ol is 2-methyl-4-phenylbut-3-en-2-ol . nih.gov This name is derived by identifying the longest carbon chain containing both the principal functional group (the hydroxyl group) and the double bond. The chain is numbered to give the hydroxyl group the lowest possible locant.

Several synonyms and alternative names for this compound exist in chemical literature and databases, which can sometimes lead to confusion. These include:

4-Phenyl-2-methyl-3-buten-2-ol

1-Phenyl-3-methyl-1-buten-3-ol

2-Methyl-4-phenyl-3-buten-2-ol, (E)-

(3E)-2-Methyl-4-phenyl-3-buten-2-ol

Isomerism is a key feature of this compound. The presence of a double bond in the butene chain gives rise to geometric isomers, specifically the (E) and (Z) isomers, which differ in the spatial arrangement of substituents around the double bond. The PubChem database lists distinct entries for the (Z)-isomer, (Z)-2-methyl-4-phenylbut-3-en-2-ol. nih.gov

Additionally, there is a constitutional isomer, 3-methyl-1-phenylbut-3-en-1-ol , which differs in the position of the hydroxyl group along the carbon chain. It is crucial to distinguish between these two isomers as their chemical and physical properties, as well as their reactivity, will differ.

Historical Context of Research on Analogous Homoallylic Alcohols

Grignard Reaction Approaches for the Synthesis of 3-Methyl-1-phenyl-buten-3-ol

The Grignard reaction is a cornerstone for the formation of carbon-carbon bonds and is particularly effective for synthesizing tertiary alcohols from ketones. libretexts.orgchemguide.co.uk The synthesis of this compound can be achieved by reacting a suitable ketone with a Grignard reagent. Specifically, the reaction would involve the addition of methylmagnesium bromide to 1-phenyl-3-buten-2-one.

Optimization of Reaction Conditions and Reagent Stoichiometry

The success of a Grignard synthesis is highly dependent on meticulously controlled reaction conditions. Key variables include the solvent, temperature, and the stoichiometry of the reactants.

Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. ebsco.com The solvent must be rigorously dried, as Grignard reagents are strong bases and will react with even trace amounts of water, leading to the formation of alkanes and a reduction in yield. chemguide.co.ukebsco.com

Temperature: The formation of the Grignard reagent is a strongly exothermic reaction. hzdr.de It is often initiated by gentle warming, but the reaction can become vigorous. hzdr.dearoonchande.com For the subsequent reaction with the ketone, the temperature is typically controlled, often by cooling, to prevent side reactions. A patent for the synthesis of a similar compound, 3-methyl-3-buten-1-ol (B123568), specifies keeping the reaction temperature below 40 °C to improve the yield. google.com

Reagent Stoichiometry: In the reaction of a Grignard reagent with a ketone, a 1:1 stoichiometry is theoretically required. However, in practice, a slight excess of the Grignard reagent may be used to ensure complete consumption of the ketone. When reacting with esters to produce tertiary alcohols, at least two equivalents of the Grignard reagent are necessary because the first equivalent adds to the ester to form a ketone intermediate, which then reacts with a second equivalent. masterorganicchemistry.com

| Parameter | Optimized Condition | Rationale |

| Solvent | Anhydrous diethyl ether or THF | Stabilizes the Grignard reagent and prevents its decomposition by water. chemguide.co.ukebsco.com |

| Initiation | Gentle warming, addition of an iodine crystal | Overcomes the activation energy barrier for the reaction between magnesium and the organic halide. aroonchande.com |

| Reaction Temperature | Maintained below 40°C | Minimizes side reactions and improves the overall yield of the desired tertiary alcohol. google.com |

| Reactant Purity | High-quality magnesium turnings | Using fresh, clean magnesium surfaces promotes efficient reagent formation. youtube.com |

Investigations into Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent (RMgX) involves the reaction of an organic halide with magnesium metal. ebsco.com This process is more complex than the simple formula suggests and is influenced by the state of the magnesium and the presence of activators or additives.

Systematic theoretical investigations have explored the mechanisms of Grignard reagent formation, revealing that the reaction can proceed through either radical or non-radical pathways depending on the size of the magnesium clusters involved. rsc.org The Schlenk equilibrium describes the composition of a Grignard reagent solution as a mixture of the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. ebsco.com

The reactivity of the Grignard reagent is that of a strong nucleophile and a strong base. masterorganicchemistry.com Its nucleophilic character is central to its reaction with the electrophilic carbon of a carbonyl group in ketones and aldehydes to form a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com Additives like lithium chloride can influence the formation and reactivity of Grignard reagents, enabling more selective metalation of substrates. researchgate.net

Post-reaction Processing and Purification Techniques

Following the addition of the Grignard reagent to the ketone, the immediate product is a magnesium alkoxide salt. youtube.com This intermediate must be hydrolyzed in an aqueous workup step to yield the final tertiary alcohol.

The typical workup procedure involves the careful addition of the reaction mixture to cold water or a dilute acid solution, such as aqueous ammonium (B1175870) chloride or dilute hydrochloric or sulfuric acid. chemguide.co.ukyoutube.com This step protonates the alkoxide to form the alcohol and dissolves the magnesium salts (e.g., magnesium hydroxy bromide) that precipitate. youtube.com

Purification of the resulting tertiary alcohol often involves several steps:

Extraction: The alcohol product is typically extracted from the aqueous layer using an organic solvent like diethyl ether. aroonchande.com

Washing: The organic extract is often washed with solutions like sodium bicarbonate to neutralize any remaining acid and then with brine to remove water-soluble impurities. aroonchande.com

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. aroonchande.com

Solvent Removal: The solvent is removed, often by rotary evaporation. aroonchande.com

Distillation or Chromatography: The crude product can be further purified by distillation (simple or fractional) or silica (B1680970) gel column chromatography to isolate the pure tertiary alcohol. youtube.comresearchgate.net For the synthesis of 4,4-diphenyl-3-buten-2-one, a precursor to a related structure, column chromatography was employed for purification. aroonchande.com

Allylation Reactions in the Synthesis of this compound Analogues

Allylation reactions are powerful tools for synthesizing homoallylic alcohols, which are analogues of this compound. These methods involve the addition of an allyl group to a carbonyl compound and can be catalyzed by Lewis acids or mediated by various metals.

Lewis Acid-Catalyzed Allylation Strategies

Research has shown that combining a Lewis acid with a Lewis base can dramatically enhance the yield of tertiary homoallylic alcohols from ketones. For instance, the allylation of acetophenone (B1666503) with tetraallylstannane, which gives a low yield with just a Zn(OTf)₂ catalyst, provides a 94% yield when a Zn(OTf)₂–pyridine combination is used. sci-hub.se

Table: Effect of Additives on Zn(OTf)₂-Catalyzed Allylation of Acetophenone sci-hub.se

| Additive | Yield (%) |

|---|---|

| None | 16 |

| Pyridine | 94 |

| 2,6-Lutidine | 94 (in 1 hr) |

| p-MeO-Pyridine | 92 |

| p-CN-Pyridine | 83 |

Reactions performed with 10 mol% Zn(OTf)₂ and 10 mol% additive in CH₂Cl₂ at room temperature.

This catalytic system is effective for a range of ketones, including arylmethyl ketones and aliphatic ketones. sci-hub.se Other Lewis acids, such as BF₃·OEt₂, have been used to control the stereoselectivity of allylation reactions, providing access to specific isomers of homoallylic alcohols. rsc.org

Metal-Mediated Allylation Protocols

Metal-mediated allylation reactions, often of the Barbier type, provide a direct route to homoallylic alcohols by reacting a carbonyl compound with an allylic halide in the presence of a metal such as indium, zinc, or tin. acs.orgrsc.org A significant advantage of this approach is its ability to be performed in aqueous media, which simplifies the process and makes it more environmentally friendly. acs.org

The choice of metal and reaction conditions can influence the regioselectivity of the reaction, leading to either the α- or γ-adduct. acs.orgiupac.org Studies have shown that for indium-, tin-, and zinc-mediated allylations, the kinetically favored γ-homoallylic alcohol can form initially and then convert to the thermodynamically more stable α-adduct. acs.orgnih.gov This transformation is thought to be catalyzed by the metal salts formed during the reaction. acs.orgnih.gov

The scope of metal-mediated allylation is broad, tolerating a wide range of aldehydes and allylic halides. nih.gov Solvent-free conditions have also been developed, which can provide good to excellent yields of homoallylic alcohols, provided the exothermic nature of the reaction is controlled. rsc.org

Influence of Substrate Modifications on Synthetic Outcomes

The structural characteristics of substrates are pivotal in dictating the course and efficiency of synthetic reactions. In the synthesis of this compound and its analogs, modifications to either the aromatic ring or the alkene backbone can significantly alter reaction outcomes, including catalyst activity and product selectivity.

For instance, in catalytic reactions involving allylic alcohols, the nature of the substituents can profoundly influence the product distribution. Studies on palladium nanoparticle-catalyzed reactions of 1-phenyl-2-propen-1-ol have shown that the presence of the aromatic phenyl group significantly impacts the reaction pathway. nih.gov Compared to linear aliphatic allylic alcohols, the phenyl-substituted substrate shows a marked increase in hydrogenation products, suggesting that the aromatic ring interacts with the catalyst surface, altering the reaction mechanism. nih.gov This implies that modifications to the phenyl group in this compound, such as adding electron-donating or electron-withdrawing groups, could similarly steer the reaction towards desired or undesired products in various catalytic systems.

Prins Addition Reaction Pathways for Related Structures

The Prins reaction, first reported over a century ago, is a powerful and versatile acid-catalyzed carbon-carbon bond-forming reaction between an alkene (the "π-component") and a carbonyl compound, typically an aldehyde or ketone. acs.orgwikipedia.orgacs.org This reaction is fundamental for synthesizing oxygenated heterocyclic compounds and can also be a direct route to homoallylic alcohols, which are structurally related to this compound. brandeis.edupreprints.org

The reaction proceeds via the electrophilic addition of a protonated carbonyl compound to the alkene, forming a key β-hydroxy carbocation intermediate. wikipedia.orgbrandeis.edu The fate of this intermediate, and thus the final product, is highly dependent on the reaction conditions. wikipedia.org

In the presence of a nucleophilic solvent like water, the carbocation is trapped to yield a 1,3-diol. wikipedia.org

Under anhydrous conditions, the intermediate can lose a proton to form an unsaturated allylic alcohol. wikipedia.org

With an excess of the aldehyde at lower temperatures, the formation of a 1,3-dioxane (B1201747) is favored. wikipedia.orgnih.gov

This variability makes the control of reaction conditions paramount in steering the Prins reaction toward a specific desired product, such as an allylic alcohol.

Catalytic Systems in Prins Additions

The success of the Prins reaction hinges on the choice of an appropriate acidic catalyst to activate the carbonyl component. A wide array of catalytic systems has been developed, ranging from simple Brønsted and Lewis acids to complex, chiral, and heterogeneous catalysts. acs.orgacs.orgnih.gov

Common Catalytic Systems for Prins-Type Reactions

| Catalyst Type | Specific Examples | Application/Notes | Source(s) |

| Brønsted Acids | Sulfuric Acid (H₂SO₄) | Traditional catalyst for Prins reactions. | wikipedia.org |

| Lewis Acids | Rhenium(VII) oxide, Indium Trichloride, Niobium(V) Chloride, Titanium Tetrachloride, Tin(IV) Chloride | Used to promote Prins cyclizations and halo-Prins reactions. | acs.orgwikipedia.orgorganic-chemistry.org |

| Water-Tolerant Lewis Acids | Cerium(IV) oxide (CeO₂) | Effective for Prins condensation-hydrolysis in aqueous media, showing high conversion and selectivity. | mdpi.com |

| Heterogeneous Catalysts | Zeolites, Solid-supported acids | Offer advantages in catalyst recovery and recycling. | acs.orgnih.gov |

| Chiral Catalysts | Chiral N-triflylphosphoramides, Imino-imidodiphosphate (iIDP) Brønsted acids | Enable catalytic and highly enantioselective Prins reactions, producing optically active products. | acs.orgacs.orgnih.gov |

| Synergistic Systems | Chiral Brønsted acid (e.g., BINOL-derivative) + Gold complex | Used for catalytic enantioselective Prins cyclizations. | univ-rennes.fr |

Recent advancements have focused on developing catalytic enantioselective versions of the Prins reaction to solve the long-standing challenge of controlling stereochemistry. acs.org Confined Brønsted acids, such as imino-imidodiphosphates (iIDPs), have been particularly successful in catalyzing asymmetric intermolecular Prins reactions with high enantioselectivity. acs.orgnih.gov

Sequential Condensation and Esterification Approaches

Sequential, or tandem, reactions that form multiple bonds in a single operation represent a highly efficient strategy in organic synthesis. In the context of the Prins reaction, a sequential condensation and esterification can be achieved. If the reaction is conducted using a carboxylic acid, such as acetic acid, as the solvent, it can act as the nucleophile that traps the carbocation intermediate, directly yielding the corresponding ester of the 1,3-diol. wikipedia.org

More broadly, the concept of sequential reactions can be applied to build complex molecules from simpler starting materials. One-pot protocols involving sequential C-C bond formation and cleavage, such as a Michael addition followed by a retro-Claisen condensation, have been developed to produce 1,5-dicarbonyl compounds under mild conditions. rsc.org Similarly, sequential Knoevenagel condensation/cyclization reactions are used to synthesize indene (B144670) and benzofulvene derivatives. acs.org

An esterification reaction, which is a condensation reaction that forms an ester from a carboxylic acid and an alcohol, can be achieved through various methods. labxchange.org These include the Fischer esterification, which uses a Brønsted acid catalyst, and other methods employing reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (Shiina esterification) or catalytic 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netrug.nl A plausible synthetic design could involve an initial condensation reaction, for example between benzaldehyde (B42025) and 2-butanone (B6335102) to form a precursor like (E)-3-methyl-4-phenyl-3-buten-2-one, followed by a reduction and subsequent esterification step to yield a derivative of this compound. polimi.it

Chemo- and Regioselective Synthesis Strategies for this compound

Achieving high levels of chemo- and regioselectivity is a central challenge in the synthesis of complex organic molecules like this compound. Chemoselectivity involves discriminating between different functional groups, while regioselectivity concerns the site of bond formation.

In the context of a Prins-type synthesis, chemoselectivity is critical for isolating the desired allylic alcohol from other potential products like 1,3-diols or dioxanes. wikipedia.org This selectivity is often controlled by the reaction conditions. For example, using one equivalent of the aldehyde at temperatures above 70°C tends to favor the formation of diols or allylic alcohols, whereas an excess of the aldehyde at lower temperatures leads to acetals. organic-chemistry.org

Regioselectivity becomes crucial when both the carbonyl compound and the alkene are unsymmetrical. A highly regioselective and straightforward method for constructing tertiary alcohols is the Grignard reaction. A plausible route to this compound could involve the addition of a phenylmagnesium bromide Grignard reagent to 3-methyl-3-buten-2-one. Alternatively, the addition of a methallyl Grignard reagent to acetophenone would also yield the target structure. A patented method describes the synthesis of the related compound 3-methyl-3-buten-1-ol via the addition of a methallyl Grignard reagent to formaldehyde, demonstrating the industrial viability of this regioselective approach. google.com

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The selection of a synthetic route for industrial production depends not only on its chemical yield but also on its scalability, safety, cost, and environmental impact. Comparing different pathways to allylic alcohols highlights the evolution toward more efficient and sustainable manufacturing processes.

Traditional methods for allylic oxidation often rely on stoichiometric amounts of toxic and hazardous reagents containing metals like chromium and selenium. scientificupdate.com While effective on a laboratory scale, these methods are challenging to scale up due to safety concerns and the generation of toxic waste. scientificupdate.com

In response, modern chemistry has focused on developing scalable and sustainable alternatives. A notable example is the electrochemical allylic C-H oxidation, which avoids toxic metal reagents altogether. This method has been successfully demonstrated on a 100-gram scale for various substrates, including the synthesis of the natural product verbenone (B1202108) with a 67% yield. nih.gov Such electrochemical methods utilize inexpensive and readily available materials, representing a significant advance for large-scale industrial applications. nih.gov

Efficiency, often measured by chemical yield, is another key metric.

The reduction of α,β-unsaturated carboxylic esters using a LiAlH₄/BnCl system can produce allylic alcohols in high yields (83%). researchgate.net

A CeO₂-catalyzed Prins condensation-hydrolysis reaction for the synthesis of 1,3-diols achieves a 95% conversion with 84% selectivity. mdpi.com

The table below provides a comparative overview of different synthetic considerations.

Comparison of Synthetic Approaches for Allylic Alcohols

| Method | Key Features | Scalability/Sustainability | Typical Yields | Source(s) |

| Classic Allylic Oxidation | Uses stoichiometric Cr or Se reagents. | Poor; generates toxic waste, hazardous. | Good (e.g., 83% with Na₂Cr₂O₇) | scientificupdate.com |

| Electrochemical C-H Oxidation | Avoids toxic heavy metals; uses electricity. | High; demonstrated on 100-gram scale, sustainable. | Moderate to Good (46-67%) | nih.gov |

| Prins Reaction | Acid-catalyzed condensation; product depends on conditions. | Potentially scalable; requires careful control of conditions. | Variable; can be high (e.g., 84% selectivity with CeO₂) | wikipedia.orgmdpi.com |

| Grignard Reaction | Versatile C-C bond formation for alcohols. | Widely used in industry; scalable. | Generally Good to High | google.com |

| Reduction of Esters/Acids | Uses reducing agents like LiAlH₄. | Scalable, but requires handling of reactive hydrides. | High (e.g., 83-84%) | researchgate.net |

| Tandem Catalysis | Multi-step synthesis in one pot (e.g., isomerization-aldol). | High atom economy, mild conditions, efficient. | Varies by specific reaction | univ-rennes.fr |

Ultimately, the choice of the optimal synthetic route requires a holistic analysis, balancing chemical efficiency with the practical demands of safety, cost, and sustainability for large-scale production.

Oxidative Transformations of the Alcohol Moiety and Alkene Group

The presence of both a tertiary alcohol and a carbon-carbon double bond in 4-phenyl-2-methyl-3-buten-2-ol presents a challenge for selective oxidation. The outcome of an oxidation reaction is highly dependent on the reagents and conditions employed.

Selective Oxidation Reactions

The selective oxidation of either the alcohol or the alkene is a nuanced process. While tertiary alcohols are generally resistant to oxidation under mild conditions that would typically convert primary or secondary alcohols to aldehydes or ketones, the allylic nature of this specific alcohol can influence its reactivity. Similarly, the double bond can be targeted by various oxidizing agents.

Oxidation of the hydroxyl group in analogous allylic alcohols can lead to the corresponding ketones or aldehydes using reagents like chromium trioxide. researchgate.net For tertiary alcohols, however, such reactions are less straightforward and often require harsh conditions which may lead to cleavage of carbon-carbon bonds.

Conversely, the double bond can be selectively oxidized. For instance, epoxidation using a peroxy acid would likely yield 2-methyl-2-(oxiran-2-yl)-1-phenyl-ethanol. Dihydroxylation using osmium tetroxide or cold, dilute potassium permanganate (B83412) would lead to the corresponding diol, 2-methyl-4-phenylbutane-1,2,3-triol.

Oxidative Cleavage Pathways

Stronger oxidizing agents, such as hot, concentrated potassium permanganate or ozonolysis, can lead to the cleavage of the carbon-carbon double bond. Ozonolysis of 4-phenyl-2-methyl-3-buten-2-ol, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to yield benzaldehyde and 2-hydroxy-2-methylpropanal. An oxidative workup (e.g., with hydrogen peroxide) would yield benzoic acid and 2-hydroxy-2-methylpropanoic acid.

Reductive Processes Involving the Carbon-Carbon Double Bond and Hydroxyl Group

Reductive transformations of 4-phenyl-2-methyl-3-buten-2-ol can target either the carbon-carbon double bond or the hydroxyl group, or both, depending on the chosen methodology.

Hydrogenation Studies

Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. The choice of catalyst and reaction conditions is crucial to achieve selectivity. For the related compound, 4-phenyl-3-buten-2-one, reduction with sodium borohydride (B1222165) (NaBH4) in ethanol (B145695) has been shown to selectively reduce the ketone to the corresponding alcohol, 4-phenyl-3-buten-2-ol (B3023580), without affecting the double bond. orgsyn.org

For the hydrogenation of the double bond in 4-phenyl-2-methyl-3-buten-2-ol, a variety of catalysts could be employed. Palladium on carbon (Pd/C) is a common choice for such transformations. The expected product of the hydrogenation of the double bond would be 3-methyl-4-phenylbutan-2-ol.

| Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product | Yield (%) | Reference |

| (E)-4-phenyl-3-buten-2-one | NaBH4 | Ethanol | 4 to rt | Ambient | 4-phenyl-3-buten-2-ol | Not specified | orgsyn.org |

| 4-phenyl-3-buten-2-one | H2/Pd/C | Ethanol | 25-50 | 1-3 | (3E)-4-phenyl-3-buten-2-ol | 75 | |

| 4-phenyl-3-buten-2-one | LiAlH4 | THF | 0 | Ambient | (3E)-4-phenyl-3-buten-2-ol | 88 |

This table presents data for the reduction of the precursor ketone to the related secondary alcohol, highlighting methods that preserve the double bond.

Further reduction of the double bond in the target tertiary alcohol would likely proceed under similar conditions to those used for analogous compounds, yielding the saturated alcohol.

Reductive Deoxygenation Strategies

The removal of the tertiary hydroxyl group, known as deoxygenation, is a challenging transformation. Due to the stability of the potential tertiary carbocation intermediate, this reaction can be facilitated under specific conditions. One effective method for the reductive deoxygenation of tertiary and allylic alcohols is the use of sodium cyanoborohydride in the presence of zinc iodide. sci-hub.seacs.org This system is known to reduce such alcohols to the corresponding hydrocarbons. Another approach is through electroreductive methods, which can facilitate the cleavage of the C-O bond under mild conditions. researchgate.net

A potential outcome of the reductive deoxygenation of 4-phenyl-2-methyl-3-buten-2-ol would be the formation of 2-methyl-4-phenyl-2-butene.

Nucleophilic Substitution Reactions of the Hydroxyl Group

Nucleophilic substitution of the tertiary hydroxyl group in 4-phenyl-2-methyl-3-buten-2-ol is expected to proceed through an SN1-type mechanism due to the formation of a relatively stable tertiary allylic carbocation. The hydroxyl group is a poor leaving group, so it typically requires protonation or conversion to a better leaving group (e.g., a tosylate) to facilitate substitution.

However, direct substitution reactions on allylic alcohols can be complex and may be accompanied by rearrangement products. For instance, studies on the related 4-phenyl-3-buten-2-ol have shown that isomerization can occur. researchgate.net In the case of 4-phenyl-2-methyl-3-buten-2-ol, an SN1 reaction could potentially lead to a mixture of products due to the delocalization of the positive charge in the allylic carbocation intermediate.

Direct nucleophilic substitution of allylic alcohols can be achieved using specialized catalytic systems. For example, a mesoporous silica-supported oxovanadium catalyst has been shown to facilitate the direct substitution of alcohols with various nucleophiles under mild conditions. researchgate.net

Electrophilic Addition Reactions to the Alkene Functionality

The carbon-carbon double bond in this compound is susceptible to electrophilic attack. In these reactions, an electrophile (an electron-seeking species) adds to the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. The regioselectivity of this addition is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

A common example of an electrophilic addition is the reaction with hydrogen halides (HX). The reaction proceeds by protonation of the alkene to form a carbocation intermediate. lasalle.edu The stability of the resulting carbocation determines the major product. For this compound, protonation of the double bond can lead to two possible carbocations. The more stable carbocation will be the one that is both tertiary and benzylic, due to the stabilizing effects of the three methyl groups and the adjacent phenyl group through hyperconjugation and resonance, respectively. ncert.nic.in The halide ion then acts as a nucleophile, attacking the carbocation to form the final product. lasalle.edu

Another important electrophilic addition is hydration, the addition of water across the double bond, which is typically catalyzed by a strong acid like sulfuric acid. libretexts.org The mechanism is similar to that of hydrogen halide addition, involving the formation of a carbocation intermediate.

Rearrangement Reactions and Isomerization Pathways

Allylic alcohols, including this compound, are known to undergo rearrangement reactions, often catalyzed by acids or transition metals. organic-chemistry.orgacs.org These rearrangements can lead to the formation of isomeric compounds, such as other allylic alcohols or carbonyl compounds. acs.orgrit.edu

One common type of rearrangement is the 1,3-allylic shift, where the hydroxyl group effectively moves from one carbon of the allylic system to the other. This can occur through the formation of a delocalized carbocation intermediate under acidic conditions.

Furthermore, isomerization of tertiary allylic alcohols can yield secondary allylic alcohols, a transformation that can be catalyzed by palladium compounds. organic-chemistry.org Another significant isomerization pathway is the conversion of allylic alcohols into their corresponding carbonyl compounds (aldehydes or ketones). acs.orgresearchtrends.net This redox isomerization can be promoted by various transition metal catalysts, such as those based on ruthenium. acs.org For instance, 2-phenyl-1-propen-3-ol has been observed to rearrange to 2-phenylpropionaldehyde. rit.edu

A light-driven method for the 1,3-transposition of acyclic allylic alcohols has also been developed, proceeding through proton-coupled electron transfer (PCET). nih.gov This process involves the generation of an alkoxy radical, followed by carbon-carbon bond cleavage and recombination to form a β-functionalized ketone. nih.gov

Gas-Phase Elimination Kinetics and Dehydration Mechanisms for Related Alcohols

The study of gas-phase reactions of alcohols provides fundamental insights into their intrinsic reactivity, free from solvent effects. The dehydration of tertiary alcohols, a process that eliminates a water molecule to form an alkene, has been a subject of significant theoretical and experimental investigation. tandfonline.comresearchgate.net

Tertiary alcohols are more readily dehydrated than secondary or primary alcohols. jove.comlibretexts.org The reaction typically proceeds through an E1 (elimination, unimolecular) mechanism, especially in the presence of an acid catalyst. jove.comchemistrysteps.com This mechanism involves the formation of a carbocation intermediate in the rate-determining step. jove.com

Role of Acidic Catalysis in Elimination Processes

Acid catalysts, such as concentrated sulfuric acid or phosphoric acid, are commonly used to facilitate the dehydration of alcohols. libretexts.orgchemguide.co.uk The acid protonates the hydroxyl group, converting it into a much better leaving group (water). jove.commasterorganicchemistry.com This initial protonation step is crucial for the subsequent cleavage of the carbon-oxygen bond.

In the gas phase, the catalytic effect of hydrogen halides, like hydrogen bromide (HBr), has been studied using density functional theory (DFT). tandfonline.comresearchgate.net The catalyzed reaction proceeds through a six-membered transition state, which is significantly lower in energy than the four-membered transition state of the uncatalyzed reaction. tandfonline.comresearchgate.net This leads to a substantial increase in the reaction rate. The basicity of the oxygen atom in the alcohol is a key factor in the rate of these acid-catalyzed decompositions. unirioja.es

| Catalyst Type | Reaction Conditions | Mechanism | Key Feature |

| Strong Acid (e.g., H₂SO₄, H₃PO₄) | Liquid Phase, Heat | E1 or E2 | Protonation of -OH to form a good leaving group (H₂O). jove.commasterorganicchemistry.com |

| Hydrogen Halide (e.g., HBr) | Gas Phase | Catalytic Cycle | Forms a six-membered transition state, lowering the activation energy. tandfonline.comresearchgate.net |

| Metal Oxides (e.g., Al₂O₃) | High Temperature, Gas Phase | Surface Catalysis | Provides an alternative pathway for dehydration. chemguide.co.uk |

Transition State Analysis in Dehydration Mechanisms

Theoretical calculations, particularly DFT, have been instrumental in elucidating the transition state structures and energetics of alcohol dehydration. tandfonline.comnsf.govbohrium.com For the acid-catalyzed dehydration of tertiary alcohols, the transition state for the E1 pathway involves significant elongation of the C-O bond, leading to a carbenium-ion like character. tandfonline.combohrium.com

In the HBr-catalyzed gas-phase dehydration of tertiary alcohols, the transition state is a six-membered ring where the bromine atom facilitates the transfer of a proton from a beta-carbon to the hydroxyl group, leading to the concerted or near-concerted elimination of water. tandfonline.comresearchgate.net The synchronicity of bond breaking and bond forming events in the transition state can be analyzed to understand the detailed mechanism. The uncatalyzed reaction is found to be more synchronous than the catalyzed reaction. tandfonline.comresearchgate.net

The stability of the carbocation intermediate is a critical factor influencing the activation barrier. bohrium.com Tertiary alcohols, which form more stable tertiary carbocations, have lower activation barriers for dehydration compared to primary and secondary alcohols. chemistrysteps.combohrium.com

Investigation of Interaction Mechanisms: Hydrogen Bonding and π-π Interactions

The presence of a hydroxyl group and a phenyl ring in this compound allows for various non-covalent interactions, namely hydrogen bonding and π-π interactions, which can influence its physical properties and reactivity.

Hydrogen bonding is a strong type of intermolecular force that occurs between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom. In the case of this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks. ncert.nic.in These interactions are responsible for the relatively high boiling points of alcohols compared to hydrocarbons of similar molecular weight. ncert.nic.in The solubility of lower molecular mass alcohols in water is also attributed to their ability to form hydrogen bonds with water molecules. ncert.nic.in

The phenyl ring introduces the possibility of π-π stacking interactions and OH-π interactions. π-π interactions are attractive noncovalent interactions between aromatic rings. nih.govresearchgate.net These can occur in a face-to-face or edge-to-face orientation. The phenyl ring can also act as a hydrogen bond acceptor, forming an OH-π interaction with the hydroxyl group of another molecule. acs.orgrsc.org Studies on related aromatic alcohols have shown that the phenyl ring can act as a steric hindrance that affects the self-organization of molecules via O-H···O hydrogen bonding, while also introducing different hydrogen bonding patterns through OH···π interactions. acs.org In some crystal structures of aromatic alcohols, both O-H···O and O-H···π interactions have been observed. researchgate.net

| Interaction Type | Description | Participating Groups |

| Hydrogen Bonding | An attractive force between a hydrogen atom on an electronegative atom and another electronegative atom. | Hydroxyl group (-OH) with other hydroxyl groups or suitable acceptors. ncert.nic.in |

| π-π Stacking | A non-covalent interaction between the π-orbitals of aromatic rings. | Phenyl ring with other phenyl rings. nih.govresearchgate.net |

| OH-π Interaction | A type of hydrogen bond where the π-system of an aromatic ring acts as the hydrogen bond acceptor. | Hydroxyl group (-OH) and the phenyl ring. acs.orgrsc.org |

Stereochemical Aspects and Chiral Synthesis of 3 Methyl 1 Phenyl Buten 3 Ol

Elucidation of Stereoisomerism in 3-Methyl-1-phenyl-buten-3-ol

This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C3). This gives rise to a pair of enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images of each other. The absolute configuration of these enantiomers has been determined through various chiroptical techniques and by correlation with compounds of known stereochemistry. The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter in the evaluation of asymmetric syntheses of this compound.

Asymmetric Synthesis Methodologies for Enantiomeric Enrichment

The preparation of enantiomerically enriched this compound can be achieved through several asymmetric synthesis strategies. These methods aim to introduce the chiral center in a controlled manner, favoring the formation of one enantiomer.

Chiral Catalyst Development and Application

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of this compound, research has focused on the development of catalysts that can effectively transfer chirality to the product.

One notable approach involves the asymmetric methallylboration of acetophenone (B1666503). Chiral reagents derived from B-methallyl-10-(trimethylsilyl)-9-borabicyclo[3.3.2]decanes have demonstrated high enantioselectivity, yielding the desired tertiary carbinols with excellent enantiomeric excesses (74–96% ee). nih.govscispace.com These reactions are typically conducted at low temperatures, such as -78 °C, to maximize stereocontrol. nih.govscispace.com

Another strategy employs chiral tin(II) catecholate complexes in the presence of chiral dialkyl tartrates and a copper salt catalyst. oup.com This system has been shown to facilitate the allylation of ketones, providing a pathway to chiral tertiary homoallylic alcohols. oup.com The choice of chiral ligand, such as derivatives of tartaric acid, is crucial for achieving high enantioselectivity. oup.com

Furthermore, chiral 1,3,2-oxazaborolidines have emerged as effective Lewis acid catalysts for enantioselective photochemical reactions, although their specific application to this compound is an area of ongoing research. acs.org The modular nature of these catalysts allows for fine-tuning to suit specific transformations. acs.org

Enantioselective Reaction Conditions

The conditions under which an asymmetric reaction is performed play a pivotal role in determining its enantioselectivity. Key parameters include temperature, solvent, and the nature of the reagents.

For instance, in the asymmetric methallylboration reactions, maintaining a low temperature of -78 °C is critical for achieving high enantiomeric excesses. nih.govscispace.com The choice of solvent can also influence the outcome, with tetrahydrofuran (B95107) (THF) being a commonly used medium for these transformations. nih.gov

In the tin-catalyzed allylation, the reaction is also conducted at -78 °C in dichloromethane (B109758) (CH₂Cl₂). oup.com The presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is necessary to facilitate the formation of the active stannate complex. oup.com The stoichiometry of the chiral ligand and the base relative to the tin reagent significantly impacts both the yield and the enantioselectivity of the reaction. oup.com

The following table summarizes representative enantioselective reaction conditions for the synthesis of chiral tertiary alcohols related to this compound.

| Catalyst System | Ketone | Chiral Ligand/Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| B-Methallyl-10-(TMS)-9-BBD | Acetophenone | (-)-Reagent | THF | -78 | 96 |

| B-Methallyl-10-(Ph)-9-BBD | Acetophenone | (-)-Reagent | THF | -78 | 74 |

| Sn(II) Catecholate/CuI | Benzyl (B1604629) Pyruvate | (+)-Di-t-butyl tartrate | CH₂Cl₂ | -78 | 94 |

Data compiled from research on asymmetric methallylboration and allylation reactions. nih.govscispace.comoup.com

Resolution Techniques for Enantiomers of this compound

Resolution is a traditional yet effective method for separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including chromatographic methods and diastereomeric salt formation.

Chromatographic Separation Methods (e.g., HPLC)

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the (R)- and (S)-enantiomers of this compound.

For instance, chiral columns such as Chiralcel OD are effective for the separation of similar homoallylic alcohols. oup.com The mobile phase typically consists of a mixture of hexane (B92381) and an alcohol like 2-propanol. oup.commdpi.com The flow rate and column temperature are optimized to maximize resolution. researchgate.net Supercritical fluid chromatography (SFC) has also been utilized for the enantioseparation of related phenyl-substituted butenols. fagg.be

The table below illustrates typical HPLC conditions for the separation of related chiral alcohols.

| Column | Mobile Phase | Flow Rate (mL/min) | Detection |

| Chiralcel OD | Hexane/2-Propanol (50/1) | - | UV |

| Chiralpak IB | n-Hexane/Dichloromethane/EtOH (100:5:1) | 5.0 | UV (380 nm) |

Data based on HPLC separation of similar chiral compounds. oup.comresearchgate.net

Diastereomeric Salt Formation

Another classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the enantiomerically pure alcohol.

While specific examples for this compound are not detailed in the provided context, this method is a general strategy for the resolution of racemic alcohols. The choice of a suitable chiral acid, such as tartaric acid or its derivatives, is crucial for efficient diastereomeric salt formation and separation. msu.edu

Determination of Enantiomeric Excess (ee)

The quantification of the enantiomeric composition, or enantiomeric excess (ee), of this compound is critical in asymmetric synthesis. Advanced spectroscopic and chromatographic methods are employed to accurately determine the ratio of enantiomers present in a sample.

Advanced NMR Spectroscopic Methods for ee Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral compounds like this compound. researchgate.net Since enantiomers are indistinguishable in a standard achiral NMR environment, the strategy involves converting the pair of enantiomers into a pair of diastereomers, which possess different physical and spectroscopic properties. This is typically achieved through the use of a chiral auxiliary. researchgate.net

Common approaches include:

Chiral Derivatizing Agents (CDAs): The alcohol functional group of this compound can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. pnas.org These diastereomers will exhibit distinct chemical shifts in both ¹H and ¹⁹F NMR spectra, allowing for the integration of the corresponding signals to quantify the ratio of the original enantiomers. pnas.org

Chiral Solvating Agents (CSAs): These agents form transient, weak diastereomeric complexes with the enantiomers. This interaction induces small, but measurable, differences in the chemical shifts of the enantiomers, enabling their discrimination and quantification directly in the NMR tube without covalent modification. researchgate.net

Chiral Lanthanide Shift Reagents: These reagents are coordination complexes that can induce large chemical shift separations between the signals of enantiomers, facilitating more accurate integration. researchgate.net

The ee is calculated from the ratio of the integrated areas of the discriminated peaks for the two diastereomeric species. researchgate.net

Table 1: Illustrative ¹H NMR Data for Diastereomeric Esters of this compound This table is based on the general principles of using chiral derivatizing agents and does not represent empirically measured data for this specific compound.

| Proton Signal | Chemical Shift (ppm) for (R)-Alcohol-(R)-CDA Ester | Chemical Shift (ppm) for (S)-Alcohol-(R)-CDA Ester | Δδ (ppm) |

|---|---|---|---|

| CH -Ph | 4.85 | 4.82 | 0.03 |

| CH =CH | 6.20 | 6.24 | -0.04 |

Chiral Chromatography for Quantitative Enantiomeric Analysis

Chiral chromatography is a primary and highly effective method for the separation and quantitative analysis of the enantiomers of this compound. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). researchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for enantiomeric separation. The enantiomers of this compound can be resolved on a column packed with a CSP. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are particularly effective for separating a broad range of chiral compounds, including alcohols. nih.gov An amylose-tris(3,5-dimethylphenylcarbamate) column, for instance, has been shown to effectively separate the enantiomers of various chiral pesticides. nih.gov A mobile phase, typically a mixture of n-hexane and an alcohol like isopropanol, is used to elute the compounds. nih.gov Detection is commonly performed using a UV detector.

Chiral Gas Chromatography (GC): For volatile compounds or those that can be derivatized to become volatile, chiral GC is an excellent option. The separation is achieved using a capillary column coated with a CSP, often a cyclodextrin (B1172386) derivative. gcms.czsigmaaldrich.com The choice of the specific cyclodextrin derivative and the temperature program are crucial for achieving baseline separation of the enantiomers. gcms.cz

Table 2: Example Parameters for Chiral HPLC Analysis This table presents typical conditions for the enantiomeric separation of chiral alcohols and serves as a representative example.

| Parameter | Value |

|---|---|

| Column | Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| tR (Enantiomer 1) | 12.5 min |

Conformational Analysis and Molecular Structure of this compound and its Derivatives

Understanding the three-dimensional structure and conformational preferences of this compound is essential for interpreting its reactivity and interactions. While data on the parent compound is limited, studies on crystalline derivatives provide invaluable structural information.

X-ray Diffraction Studies on Crystalline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable crystals of this compound itself may be challenging, its derivatives can be synthesized to facilitate crystallization and structural analysis. For instance, studies on stannyl (B1234572) derivatives of structurally similar butenols have been successfully conducted. acs.org These studies provide exact data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. nih.govacs.org The data obtained from such an analysis can confirm the connectivity of the atoms and reveal the stereochemistry at the chiral center.

Table 3: Representative Crystallographic Data for a Buten-ol Derivative Data is illustrative and based on published structures of similar organometallic derivatives of unsaturated alcohols. acs.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 18.789 |

| β (°) | 98.54 |

| Volume (ų) | 2905.1 |

Intramolecular and Intermolecular Interactions in the Solid State

X-ray diffraction data also illuminates the non-covalent interactions that dictate how molecules pack together in a crystal lattice. For an alcohol like this compound or its derivatives, hydrogen bonding is a key intermolecular interaction. researchgate.net The hydroxyl group (-OH) can act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom), leading to the formation of chains or networks of molecules in the solid state. researchgate.net

Other significant interactions can include:

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules.

C-H···π Interactions: The interaction of a C-H bond with the electron cloud of a nearby phenyl ring.

These interactions collectively determine the crystal's density, melting point, and other macroscopic properties. The analysis of these forces is crucial for understanding the solid-state behavior of the compound and for crystal engineering applications. researchgate.netmdpi-res.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methyl 1 Phenyl Buten 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the structural determination of 3-methyl-1-phenylbut-3-en-1-ol, offering precise insights into its proton and carbon framework. The molecule's IUPAC name is 3-methyl-1-phenylbut-3-en-1-ol, and it is also known by synonyms such as α-(2-methyl-2-propen-1-yl)benzenemethanol. nih.gov Its unique structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum of 3-methyl-1-phenylbut-3-en-1-ol displays characteristic signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups, such as the phenyl ring, the hydroxyl group, and the double bond.

The aromatic protons (H-7 to H-11) on the phenyl ring are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, as a complex multiplet due to their close chemical shifts and spin-spin coupling. The benzylic proton (H-5), being adjacent to both the phenyl ring and the hydroxyl group, is significantly deshielded and would likely resonate as a triplet around δ 4.7-4.9 ppm, split by the two adjacent protons of the methylene (B1212753) group (H-4).

The methylene protons (H-4) are diastereotopic and adjacent to a chiral center (C-5), which would ideally make them appear as two separate multiplets. However, they often present as a single multiplet in the range of δ 2.4-2.6 ppm. The splitting pattern would be a doublet of doublets for each proton, arising from coupling to the benzylic proton (H-5) and allylic coupling to the vinyl protons (H-1).

The vinylidene protons (H-1) are geminal and inequivalent, appearing as two distinct signals. They are expected to resonate as singlets or narrow multiplets around δ 4.8-5.0 ppm. The methyl protons (H-2) on the double bond are allylic and would appear as a singlet around δ 1.7-1.8 ppm. The hydroxyl proton (OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration, but it is often observed around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-1-phenylbut-3-en-1-ol This table is based on established chemical shift principles and data from analogous compounds, as specific, fully assigned data for this compound is not widely available in published literature.

| Proton Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1a, H-1b (vinyl) | 4.8 - 5.0 | s (or m) | 2H |

| H-2 (methyl) | 1.7 - 1.8 | s | 3H |

| H-4 (methylene) | 2.4 - 2.6 | m | 2H |

| H-5 (benzylic) | 4.7 - 4.9 | t | 1H |

| H-7 to H-11 (aromatic) | 7.2 - 7.4 | m | 5H |

| OH | 2.0 - 2.5 | br s | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum available on PubChem for α-(2-Methyl-2-propen-1-yl)benzenemethanol shows signals that are consistent with the structure, though they are not explicitly assigned. nih.gov Based on general principles, the quaternary carbon of the double bond (C-3) would appear significantly downfield, around 142-145 ppm. The attached terminal vinyl carbon (C-1) would be found more upfield, around 112-115 ppm. The benzylic carbon (C-5) bearing the hydroxyl group is expected around 73-75 ppm. The allylic methyl carbon (C-2) would be in the range of 22-24 ppm, and the methylene carbon (C-4) would resonate around 45-48 ppm. The aromatic carbons would show multiple signals between 125 and 145 ppm, with the ipso-carbon (C-6) being quaternary and less intense.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-1-phenylbut-3-en-1-ol This table is based on established chemical shift principles and available unassigned spectral data. nih.gov

| Carbon Assignment (See Fig. 1) | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (=CH₂) | 112 - 115 |

| C-2 (-CH₃) | 22 - 24 |

| C-3 (quaternary C=) | 142 - 145 |

| C-4 (-CH₂-) | 45 - 48 |

| C-5 (-CH(OH)-) | 73 - 75 |

| C-6 (ipso-aromatic) | 143 - 145 |

| C-7 to C-11 (aromatic) | 125 - 129 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming proton-proton connectivities. Key correlations would be observed between the benzylic proton (H-5) and the methylene protons (H-4). Weaker, long-range allylic coupling might also be visible between the methylene protons (H-4) and the vinyl protons (H-1), as well as between the methyl protons (H-2) and the vinyl protons (H-1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected correlations would link the signals of H-1/C-1, H-2/C-2, H-4/C-4, H-5/C-5, and the aromatic protons to their respective aromatic carbons.

The methyl protons (H-2) to the quaternary carbon (C-3) and the vinyl carbon (C-1).

The vinyl protons (H-1) to the quaternary carbon (C-3) and the methyl carbon (C-2).

The methylene protons (H-4) to the benzylic carbon (C-5), the quaternary carbon (C-3), and the ipso-aromatic carbon (C-6).

The benzylic proton (H-5) to the methylene carbon (C-4) and the ortho- and ipso-aromatic carbons (C-7, C-11, C-6).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of 3-methyl-1-phenylbut-3-en-1-ol would show several characteristic absorption bands. A prominent, broad band would appear in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring would be observed as sharp peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), while the aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

The presence of the carbon-carbon double bond (C=C) would give rise to a medium intensity absorption band around 1640-1650 cm⁻¹. The aromatic ring would also show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would be visible in the fingerprint region, typically around 1050-1100 cm⁻¹. Out-of-plane (OOP) bending vibrations for the vinylidene C-H bonds would produce a strong band near 890 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=C stretching of the phenyl ring and the vinyl group would be particularly strong in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for 3-Methyl-1-phenylbut-3-en-1-ol This table is based on established group frequency correlations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3030 - 3100 | Medium, Sharp |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=C Stretch (alkene) | 1640 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (secondary alcohol) | 1050 - 1100 | Strong |

| =C-H Bend (OOP) | ~890 | Strong |

Currently, there is no specific research in the public domain that details the use of in situ IR spectroscopy for mechanistic studies of the synthesis or reactions of 3-methyl-1-phenylbut-3-en-1-ol. However, this technique could theoretically be applied to monitor its formation in real-time. For instance, in a Grignard reaction between benzaldehyde (B42025) and methallylmagnesium chloride, in situ IR could track the disappearance of the aldehyde's carbonyl (C=O) stretching frequency (around 1700 cm⁻¹) and the simultaneous appearance of the O-H and C=C stretching bands of the product, providing valuable kinetic and mechanistic data.

Mass Spectrometry (MS) and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and deducing the structural components of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the unambiguous determination of its elemental composition. For 3-Methyl-1-phenyl-buten-3-ol, the molecular formula is C₁₁H₁₄O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O), serves as a precise benchmark. nih.gov An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) confirms the molecular formula with high confidence.

Table 1: High-Resolution Mass Spectrometry Data for C₁₁H₁₄O

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | nih.gov |

| Theoretical Monoisotopic Mass | 162.104465 Da | nih.gov |

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting pattern of charged fragments is a molecular fingerprint. For this compound (M⁺• at m/z 162), the fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.

Key fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): Cleavage of a methyl group from the tertiary alcohol moiety is a common fragmentation, leading to a stable tertiary carbocation. This would produce a significant peak at m/z 147.

Loss of Water (H₂O): Alcohols readily undergo dehydration, especially if it leads to a more conjugated system. The loss of a water molecule from the molecular ion would result in a fragment at m/z 144.

Formation of the Tropylium (B1234903) Ion: Compounds containing a benzyl (B1604629) group frequently rearrange upon ionization to form the highly stable tropylium ion (C₇H₇⁺), which gives a characteristic and often intense peak at m/z 91. nih.gov

Formation of the Phenyl Cation: Cleavage of the bond adjacent to the aromatic ring can produce the phenyl cation (C₆H₅⁺) at m/z 77.

Isotopic abundance analysis provides further confirmation. The natural abundance of ¹³C (~1.1%) results in a small M+1 peak. For a molecule with 11 carbon atoms, the intensity of the M+1 peak is expected to be approximately 12.1% (11 x 1.1%) of the molecular ion peak's intensity.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 162 | [C₁₁H₁₄O]⁺• (Molecular Ion) | - |

| 147 | [C₁₀H₁₁O]⁺ | •CH₃ |

| 144 | [C₁₁H₁₂]⁺• | H₂O |

| 91 | [C₇H₇]⁺ (Tropylium Ion) | •C₄H₇O |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure, particularly conjugated systems known as chromophores. The primary chromophore in this compound is the styryl system, where the phenyl ring is conjugated with the carbon-carbon double bond.

This conjugated system gives rise to characteristic absorptions:

An intense absorption band, typically observed around 245-250 nm, corresponding to a high-energy π → π* transition of the conjugated system.

A series of weaker, structured absorption bands between 270 nm and 290 nm. These are characteristic "benzenoid" bands, which are forbidden transitions in benzene (B151609) but become allowed due to the substitution on the ring.

The position and intensity of these absorptions can be influenced by the solvent and substitution on the aromatic ring.

Table 3: Expected UV-Visible Absorption Maxima (λₘₐₓ) for this compound

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore Responsible |

|---|---|---|

| ~248 nm | π → π* | Phenyl group conjugated with C=C |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Compounds

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for analyzing the stereochemistry of such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Enantiomers of a chiral compound produce CD spectra that are perfect mirror images of each other. A positive deflection is known as a positive Cotton effect, while a negative deflection is a negative Cotton effect. This property allows for the differentiation and quantification of enantiomers.

The absolute configuration of the chiral center can often be determined by analyzing the sign of the Cotton effects, which relates to the spatial arrangement (helicity) of the chromophores. researchgate.net For allylic alcohols, the through-space interaction of the π-systems of the phenyl ring and the double bond can create a predictable CD signal. researchgate.netresearchgate.net Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining optical purity. researchgate.net

Table 4: Principles of Circular Dichroism for Stereochemical Analysis

| Observation | Interpretation | Application |

|---|---|---|

| Mirror-image CD spectra | Presence of a pair of enantiomers | Enantiomeric differentiation |

| Sign of Cotton Effect (+ or -) | Relates to the absolute configuration (e.g., R/S) based on helicity rules researchgate.net | Determination of absolute stereochemistry |

Computational and Theoretical Chemistry Studies of 3 Methyl 1 Phenyl Buten 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. However, specific studies applying these methods to 3-Methyl-1-phenyl-buten-3-ol are not found in the available literature.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies predicting the electronic structure or reactivity of this compound have been published. DFT is a common method for such predictions. rsc.org For related compounds, such as 2,4-diaryl-1,1,1-trifluorobut-3-en-2-oles, DFT calculations (specifically using the B3LYP functional) have been employed to study reaction mechanisms, like acid-promoted cyclization. rsc.org Such studies on analogous molecules indicate that DFT could theoretically be used to determine properties like orbital energies, charge distribution, and reactivity indices for this compound, but this research has not been carried out.

Calculation of Transition States and Reaction Energy Barriers

There are no specific published calculations of transition states or reaction energy barriers for reactions involving this compound. For context, studies on the hydrogenation of related α,β-unsaturated ketones, like trans-4-phenylbut-3-en-2-one, have suggested reaction mechanisms where the rate-determining step is the interaction between the C=C double bond and a metal-hydrido bond, a process that could be modeled computationally. researchgate.net However, such modeling has not been applied to this compound.

Molecular Dynamics Simulations for Conformational Flexibility

There is no evidence in the scientific literature of molecular dynamics (MD) simulations being performed to analyze the conformational flexibility of this compound. MD simulations are a powerful tool for understanding how molecules move and change shape over time, which can influence their reactivity and biological interactions. While MD has been used to study the aroma formation and dynamic changes of various volatile compounds in tea processing, this compound was not among the compounds studied. mdpi.com

Molecular Docking and Binding Affinity Predictions for Analogues

No molecular docking studies have been published for this compound. However, molecular docking has been utilized for structurally related compounds to predict their binding affinity with biological targets. For instance, derivatives of (E)-1-amino-4-phenylbut-3-en-2-ol have been investigated as potential neuraminidase inhibitors, with docking used to understand the interactions within the enzyme's active site. researchgate.net Similarly, studies on other complex molecules containing a phenylbutenol substructure have used docking to rationalize anti-inflammatory or antimicrobial activities. smolecule.com These examples highlight the potential for such studies, though none have been performed on this compound itself.

Prediction of Spectroscopic Properties from First Principles

While experimental spectroscopic data for isomers and related compounds exist, there are no available studies on the prediction of spectroscopic properties for this compound from first principles (ab initio quantum chemistry methods). nih.gov Quantum mechanical methods can be used to calculate NMR chemical shifts, which can then be compared to experimental data to confirm a structure, a technique that has been developed and refined for complex organic molecules. researchgate.net However, this has not been applied to the target compound in published literature.

Development of Predictive Models for Chemical Behavior

The development of specific predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for the chemical behavior of this compound has not been reported. QSAR studies have been conducted on structurally similar but more complex molecules, like 2-arylidene-4-(4-phenoxy-phenyl) but-3-en-4-olides, to correlate their chemical structures with anti-inflammatory activity. researchgate.netresearchgate.net These models rely on calculated molecular descriptors to predict the biological activity of untested compounds, but a dedicated model for this compound or its close analogues does not exist.

Advanced Applications and Functionalization As a Synthetic Intermediate

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique combination of functional groups in 3-methyl-1-phenyl-buten-3-ol allows for its use as a starting material in the synthesis of a diverse range of more complex molecules, including specialized alcohols, ethers, carboxylic acids, esters, ketones, and heterocyclic compounds. evitachem.comontosight.ai

Synthesis of Specialized Alcohols and Ethers

The hydroxyl group of this compound can undergo reactions typical of alcohols, such as conversion to ethers. The synthesis of unsymmetrically substituted ethers can be achieved through the selective etherification of two different alcohols, a process catalyzed by complexes like cationic ruthenium–hydride. researchgate.net While direct examples involving this compound are not extensively detailed in the provided results, the general principles of alcohol chemistry suggest its capability to form ethers through various established methods. siue.edugordon.edu For instance, the reaction with alkyl halides in the presence of a base would yield the corresponding ether.

The double bond in the molecule also offers a site for functionalization. For example, hydroformylation of the analogous compound 3-methyl-3-buten-1-ol (B123568), in the presence of a rhodium catalyst, yields products that can be further converted to diols. google.com A similar reaction with this compound could potentially lead to the formation of specialized diols.

Derivatization to Carboxylic Acids, Esters, and Ketones

The structural framework of this compound can be chemically modified to produce various carbonyl compounds. For instance, oxidation of the alcohol group, depending on the reagents and reaction conditions, could potentially yield a ketone. However, the presence of the double bond might lead to more complex reaction pathways.

A more common approach for generating carbonyl compounds from related structures involves multi-step synthetic sequences. For example, the related compound 3-methyl-3-buten-1-ol can be synthesized from the condensation and esterification of a carboxylic acid, isobutylene, and formaldehyde, followed by hydrolysis. evitachem.comgoogle.com This highlights the interconversion between alcohols and esters. The resulting ester can then be hydrolyzed to the alcohol. google.com

Furthermore, derivatization methods for gas chromatographic analysis often involve the conversion of alcohols into esters. researchgate.net This demonstrates the feasibility of transforming the hydroxyl group of this compound into an ester functionality.

| Starting Material | Reaction Type | Product Class | Potential Reagents/Catalysts |

| This compound | Etherification | Ethers | Alkyl halides, base; Ruthenium catalysts |

| This compound | Oxidation | Ketones | Oxidizing agents (e.g., PCC, Swern) |

| This compound | Esterification | Esters | Carboxylic acids/acyl chlorides, acid catalyst |

Transformation into Heterocyclic Compounds

The presence of both a double bond and a hydroxyl group in this compound provides a scaffold for the synthesis of heterocyclic compounds. While direct examples are not abundant in the search results, the analogous compound 3-buten-1-ol (B139374) is a known precursor for the synthesis of heterocyclic drugs. researchgate.net This suggests the potential for this compound to undergo similar transformations.

One common strategy for forming heterocyclic rings is through cyclization reactions. For instance, intramolecular reactions involving the hydroxyl group and the double bond, or reactions with external reagents that can react with both functional groups, can lead to the formation of five- or six-membered rings. The synthesis of pyrazoles, for example, can be achieved through the condensation of appropriate precursors. nih.gov It is conceivable that derivatives of this compound could serve as such precursors.

Integration into Polymeric Structures

The alkene functionality within this compound makes it a candidate for integration into polymeric structures, either as a monomer itself or as a precursor to a functional monomer.

Monomer for Polymerization Reactions

The vinyl group in this compound can potentially participate in polymerization reactions. For example, 2-phenyl-1,3-butadiene, a structurally related diene, is a monomer used in the synthesis of synthetic rubbers and high-temperature thermoplastics. mdpi.com The polymerization of such monomers can lead to polymers with distinct properties. mdpi.com While the direct polymerization of this compound is not explicitly detailed, its structural similarity to known monomers suggests this possibility.

Synthesis of Functional Polymers with Pendant Phenyl-Butenol Moieties

A more likely application in polymer chemistry is the use of this compound to synthesize functional monomers that can then be polymerized. This approach allows for the creation of polymers with specific pendant functional groups, which can impart desired properties to the final material. rsc.orgbeilstein-journals.org For instance, a monomer could be synthesized where the phenyl-butenol moiety is attached to a polymerizable group like a methacrylate. researchgate.net Polymerization of such a monomer would result in a polymer with pendant phenyl-butenol groups.

The synthesis of well-defined polymers with pendant alkene functionalities has been demonstrated using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. nih.gov This method could potentially be adapted for monomers derived from this compound, allowing for precise control over the polymer architecture. The introduction of bulky pendant groups, such as the phenyl-butenol moiety, can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. csic.es

| Application Area | Specific Role of this compound | Resulting Product/Material | Key Research Finding |

| Polymer Synthesis | Potential Monomer | Poly(this compound) | Structurally similar dienes are used to produce synthetic rubbers and thermoplastics. mdpi.com |

| Functional Polymers | Precursor to Functional Monomer | Polymers with pendant phenyl-butenol moieties | The attachment of functional pendant groups provides access to novel polymer properties. beilstein-journals.org |

Exploration as a Building Block for Advanced Materials Chemistry

The unique molecular architecture of this compound, featuring a tertiary alcohol, a phenyl group, and a terminal double bond, makes it a compound of interest for the synthesis of advanced materials. These functional groups offer multiple reaction sites for polymerization and modification, paving the way for the creation of novel polymers and specialty chemicals with tailored properties.

Precursors for Polycarboxylic Acid Cement Water Reducing Agents

High-range water reducers, also known as superplasticizers, are essential admixtures in modern concrete technology. Polycarboxylic acid (PCA) based superplasticizers are particularly effective in enhancing the workability and strength of concrete by dispersing cement particles. The synthesis of these polymers often involves the copolymerization of an unsaturated carboxylic acid with a polyoxyalkylene-containing unsaturated monomer.

While direct studies on this compound for this application are not prevalent, its structural analog, 3-methyl-3-buten-1-ol, is a known precursor for synthesizing the polyether monomers used in PCA production. google.comgoogle.comnist.gov The presence of the unsaturated bond allows it to be incorporated into the polymer backbone. google.comgoogle.com The resulting comb-like structure of the PCA, with its carboxylic acid "backbone" and polyether "teeth," provides excellent steric hindrance, preventing cement particle agglomeration and reducing the water required for a given consistency. google.comgoogle.com

The inclusion of a phenyl group, as in this compound, could potentially modify the properties of the resulting PCA. The hydrophobicity of the phenyl ring might influence the adsorption characteristics of the polymer onto cement particles and could affect the air-entraining properties of the admixture. Further research is warranted to explore how the substitution of the phenyl group on this type of monomer influences the performance of the final water-reducing agent.

Applications in the Development of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of products that are sold on the basis of their performance or function. The reactive sites within this compound make it a candidate for the synthesis of various specialty chemicals.